methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring, a pyridinone moiety, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsSpecific reagents and conditions may include the use of methanesulfonic acid under reflux conditions for certain steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring and pyridinone moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at reactive positions on the thiazole and pyridinone rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiazole or pyridinone rings .
Scientific Research Applications
Methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole and pyridinone moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects. These interactions can influence pathways related to cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Shares structural similarities but lacks the thiazole ring.
6-chloro-4-hydroxy-2-methyl-2H-thiazole-3-carboxylate: Contains a thiazole ring but differs in other functional groups
Uniqueness
Methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, pyridinone moiety, and carboxylate ester group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C16H19N3O5S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
methyl 2-[4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)butanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H19N3O5S/c1-9-7-11(20)8-13(22)19(9)6-4-5-12(21)18-16-17-10(2)14(25-16)15(23)24-3/h7-8,20H,4-6H2,1-3H3,(H,17,18,21) |
InChI Key |
BFPMTXRYGDEDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCCC(=O)NC2=NC(=C(S2)C(=O)OC)C)O |
Origin of Product |
United States |
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